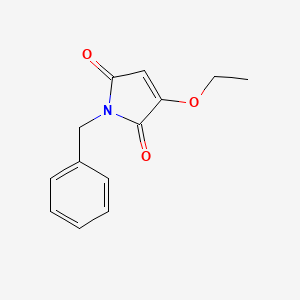
1-benzyl-3-ethoxy-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-ethoxy-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring fused with a benzyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-ethoxy-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the reaction of benzylamine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrrole ring. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-ethoxy-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-Benzyl-3-ethoxy-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-benzyl-3-ethoxy-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
- 1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
- 1-Benzyl-3-ethoxy-2,5-dihydro-1H-pyrrole-2,5-dione
Comparison: Compared to similar compounds, this compound is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and facilitate interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-benzyl-3-ethoxypyrrole-2,5-dione |
InChI |
InChI=1S/C13H13NO3/c1-2-17-11-8-12(15)14(13(11)16)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI Key |
NGKPEDHEZJJSNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)N(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















